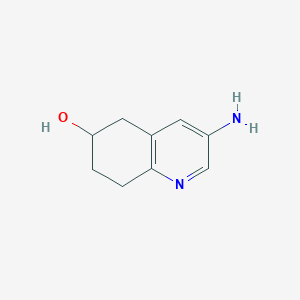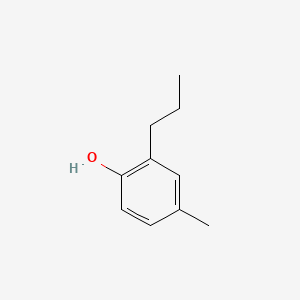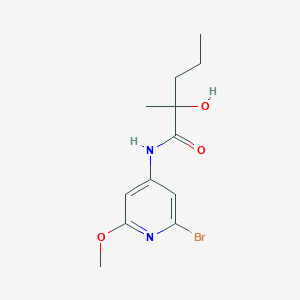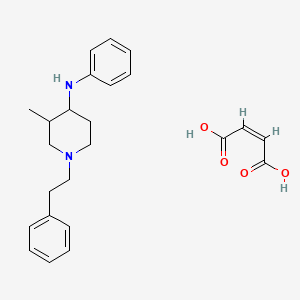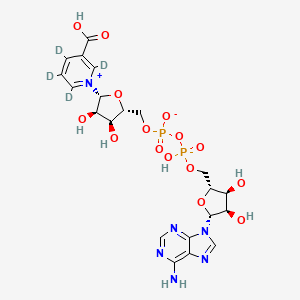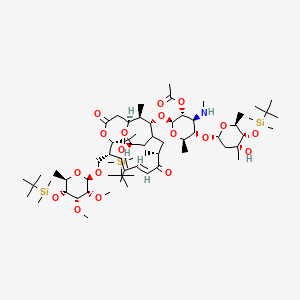![molecular formula C18H14ClNO3 B13851916 2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde CAS No. 1180526-41-3](/img/structure/B13851916.png)
2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium carbonate in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-3-methanol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological pathways involving quinoline derivatives.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives like 2-chloroquinoline-3-carbaldehyde and 6-methoxyquinoline-3-carbaldehyde. Compared to these, 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde offers unique properties due to the presence of the 4-methoxyphenylmethoxy group, which can enhance its biological activity and specificity .
Propiedades
Número CAS |
1180526-41-3 |
|---|---|
Fórmula molecular |
C18H14ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-10H,11H2,1H3 |
Clave InChI |
KKXALDMALFRENU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


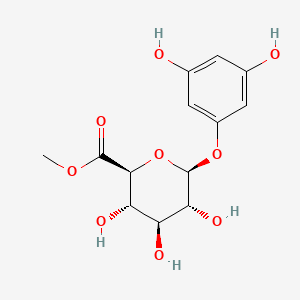
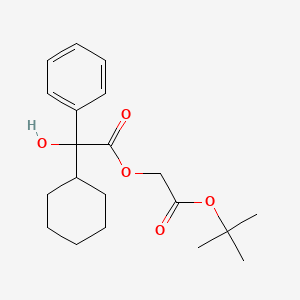
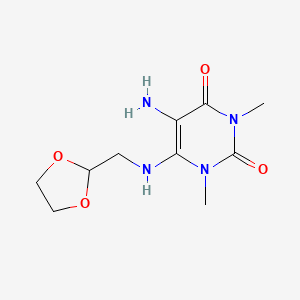
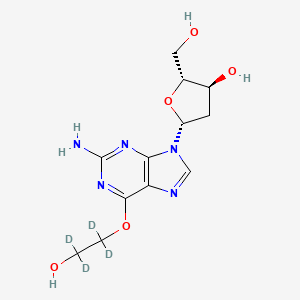
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

